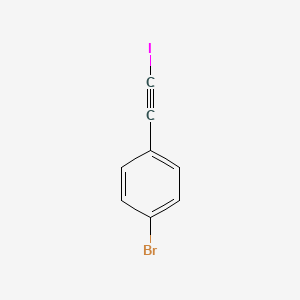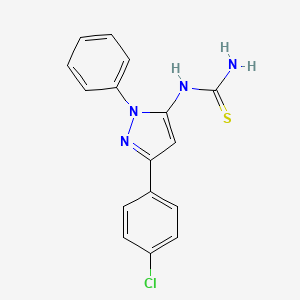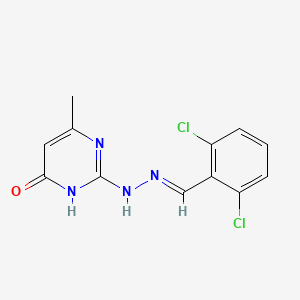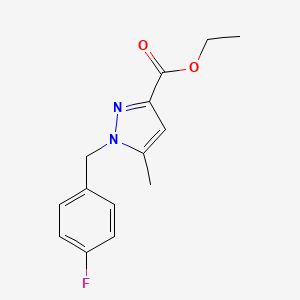
Bartsioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bartsioside is a naturally occurring iridoid glucoside, a class of monoterpenes. It is primarily extracted from the plant Cistanche deserticola.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bartsioside can be synthesized from acyclic diphosphate precursors, often involving one or more ring closures. The synthetic plan includes photochemical cycloaddition reactions followed by methanolysis and oxidation steps .
Industrial Production Methods
The industrial production of this compound typically involves extraction from natural sources such as Cistanche deserticola. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Bartsioside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized to aucubin by a cytochrome P450 enzyme from Callicarpa americana.
Substitution: Substitution reactions involving this compound are also not extensively studied.
Major Products
The major product formed from the oxidation of this compound is aucubin.
Scientific Research Applications
Bartsioside has a wide range of scientific research applications:
Mechanism of Action
Bartsioside primarily targets the Cyclooxygenase-2 (COX-2) enzyme, which is involved in the conversion of arachidonic acid into inflammatory prostaglandins. By inhibiting the activity of COX-2, this compound exerts its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Aucubin
- Harpagoside
- 8-Acetylharpagide
Uniqueness
Bartsioside is unique due to its high selectivity and potency in inhibiting COX-2, with an IC50 value of 4.3 µM, compared to other similar compounds like aucubin (IC50 of 12 µM) and harpagoside (IC50 of 10 µM) .
Properties
Molecular Formula |
C15H22O8 |
|---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1S,4aR,7aS)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H22O8/c16-5-8-2-1-7-3-4-21-14(10(7)8)23-15-13(20)12(19)11(18)9(6-17)22-15/h2-4,7,9-20H,1,5-6H2/t7-,9-,10+,11-,12+,13-,14+,15+/m1/s1 |
InChI Key |
FCHJZJFIDNMNBS-CLBXSRGTSA-N |
Isomeric SMILES |
C1C=C([C@@H]2[C@H]1C=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO |
Canonical SMILES |
C1C=C(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B12047188.png)
![2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047204.png)

![methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12047224.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)


![5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-propyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12047252.png)
![N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047258.png)



